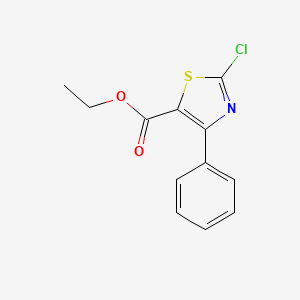

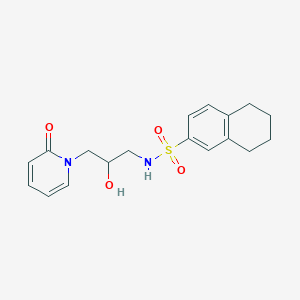

![molecular formula C12H11FN2O B2405248 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-58-0](/img/structure/B2405248.png)

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

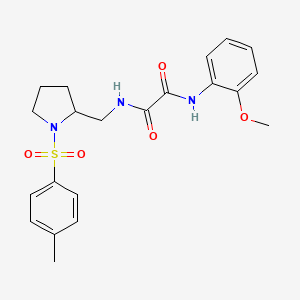

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular formula of “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is C8H7FO . The molecular weight is 138.141 . The structure includes a pyrazole ring attached to a fluorophenyl group .

Physical And Chemical Properties Analysis

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” has a molecular weight of 138.141 . Its density is approximately 1.2 g/cm^3 . The boiling point is predicted to be around 247.9°C at 760 mmHg . The compound is also predicted to have a refractive index of 1.539 .

Scientific Research Applications

Synthesis of New Fluorinated Pyrazole Compounds

This compound can be used in the synthesis of new fluorinated pyrazole compounds . A two-step reaction process is typically used, starting with the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .

Anti-Breast Cancer Research

The synthesized compound has shown potential in anti-breast cancer research . Molecular docking studies have indicated that the binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) was close to 4-OHT, a native ligand .

Biological Activities in Medicine

Pyrazoles and their derivatives, including this compound, play an important role in various biological activities in medicine . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis of Anti-Cancer Agents

Pyrazole derivatives, including this compound, have been reported to exhibit anti-cancer activity against breast cancer cell lines . Some pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Development of Drug Agents

Fluorinated compounds, including this compound, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Synthesis of Other Chemical Compounds

This compound can also be used in the synthesis of other chemical compounds . For example, it can be used to synthesize 2-bromo-1-(2-fluorophenyl)ethan-1-one .

Safety and Hazards

properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNMHNCXFRDRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

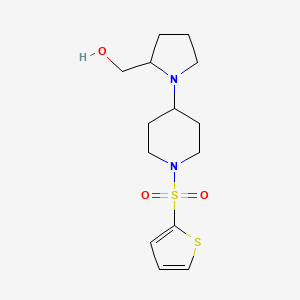

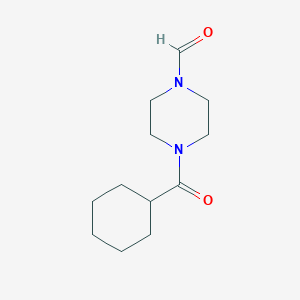

![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)

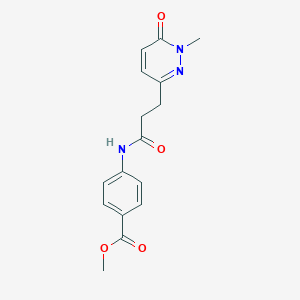

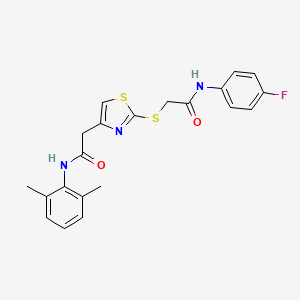

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

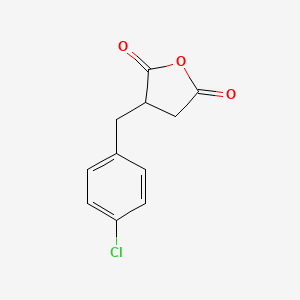

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

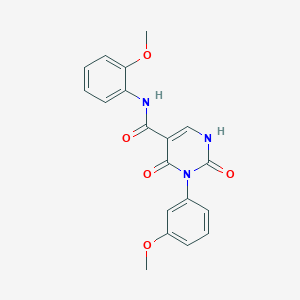

![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)